The Pivotal Role of Undecaprenyl Phosphate in Bacterial Cell Wall Biosynthesis: A Technical Guide
The Pivotal Role of Undecaprenyl Phosphate in Bacterial Cell Wall Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Undecaprenyl phosphate (UP), also known as bactoprenol phosphate, is a 55-carbon isoprenoid lipid that serves as an essential carrier molecule in the biosynthesis of the bacterial cell wall.[1][2] Its primary function is to transport hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane, facilitating their polymerization into complex structures like peptidoglycan, lipopolysaccharide (LPS), teichoic acids, and capsular polysaccharides.[1][3] This central role in the biogenesis of the bacterial envelope makes the undecaprenyl phosphate cycle a critical target for the development of novel antibiotics.[4][5]
The Undecaprenyl Phosphate Cycle: A Hub of Bacterial Cell Wall Synthesis
The function of undecaprenyl phosphate is best understood through its cyclical use, which involves a series of enzymatic reactions that shuttle it between phosphorylated and dephosphorylated states. This cycle is integral to the synthesis of various cell wall components. The cycle can be broadly divided into three main stages: synthesis and recycling, glycan precursor transport, and regeneration.
1. Synthesis and Recycling of Undecaprenyl Phosphate:
Undecaprenyl phosphate is made available through two primary pathways: de novo synthesis and recycling.[6]
-
De novo synthesis: This pathway begins with the synthesis of undecaprenyl pyrophosphate (UPP) from farnesyl pyrophosphate (FPP) and eight molecules of isopentenyl pyrophosphate (IPP), a reaction catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS).[7][8] UPP is then dephosphorylated to yield undecaprenyl phosphate.[7]
-
Recycling: Following the delivery of the glycan precursor to the periplasmic side of the membrane, undecaprenyl pyrophosphate is released.[9] This UPP must be dephosphorylated to undecaprenyl phosphate to be reused in another round of synthesis. This crucial dephosphorylation step is carried out by phosphatases such as BacA and members of the PAP2 superfamily.[1][3]
The synthesis of UP can differ between Gram-positive and Gram-negative bacteria. Gram-positive bacteria possess significant amounts of undecaprenol, which can be phosphorylated to form UP.[3] In contrast, Gram-negative bacteria are not known to contain undecaprenol and primarily rely on the dephosphorylation of UPP.[10]
2. Transport of Glycan Precursors:
Undecaprenyl phosphate acts as a lipid anchor for hydrophilic sugar precursors on the cytoplasmic side of the membrane. For instance, in peptidoglycan synthesis, UP first accepts a MurNAc-pentapeptide moiety to form Lipid I, followed by the addition of a GlcNAc sugar to create Lipid II.[9][10] This lipid-anchored precursor is then "flipped" across the cytoplasmic membrane by a flippase, making the glycan unit available for polymerization in the periplasm.[9][10]
3. Regeneration of Undecaprenyl Phosphate:
Once the glycan unit is transferred to the growing polymer chain, undecaprenyl pyrophosphate is released on the periplasmic side of the membrane.[9] To complete the cycle, UPP is dephosphorylated by a pyrophosphatase, and the resulting undecaprenyl phosphate is thought to be translocated back to the cytoplasmic face of the membrane to initiate a new round of precursor transport.[10]
Key Roles in Bacterial Cell Wall Component Biosynthesis
Peptidoglycan Synthesis:
Undecaprenyl phosphate is indispensable for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][11] It facilitates the transport of the N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc)-pentapeptide building blocks from the cytoplasm to the periplasm.[10] The process involves the sequential action of the MraY and MurG enzymes, which catalyze the formation of Lipid I and Lipid II, respectively.[9][12] Lipid II is then translocated across the membrane, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain.[9][10]
Lipopolysaccharide (LPS) Synthesis:
In Gram-negative bacteria, undecaprenyl phosphate is also the lipid carrier for the O-antigen component of LPS.[10] Sugar subunits are assembled on UP on the cytoplasmic face of the membrane. The UP-O-antigen subunit is then flipped to the periplasmic side, where it is polymerized into the long O-antigen chain.[10] Interruption of O-antigen synthesis can lead to the sequestration of undecaprenyl phosphate, causing defects in peptidoglycan synthesis and altered cell morphology.[13]
Teichoic Acid Synthesis:
In Gram-positive bacteria, wall teichoic acids (WTAs) are assembled on an undecaprenyl phosphate carrier on the cytoplasmic side of the membrane.[14][15] The WTA polymer is then translocated to the outer leaflet of the membrane and attached to the peptidoglycan.[14]
Quantitative Data
The cellular pool of undecaprenyl phosphate and its derivatives is tightly regulated. The table below summarizes the approximate concentrations of these lipids in two well-studied bacterial species during the exponential growth phase.
| Compound | Escherichia coli (nmol/g of cell dry weight) | Staphylococcus aureus (nmol/g of cell dry weight) |
| Undecaprenyl phosphate (UP) | ~75[16] | ~50[16] |
| Undecaprenyl pyrophosphate (UPP) | ~270[16] | ~150[16] |
| Undecaprenol | <1[16] | ~70[16] |
Experimental Protocols
Quantification of Undecaprenyl Phosphate and its Derivatives by HPLC:
A high-performance liquid chromatography (HPLC) procedure is commonly used for the quantification of undecaprenyl phosphate, undecaprenyl pyrophosphate, and undecaprenol in bacterial membranes.[16][17]
1. Lipid Extraction:
- Bacterial cells are harvested during the exponential growth phase.
- Lipids are extracted from the cell pellet using a mixture of chloroform and methanol.[18]
2. HPLC Analysis:
- The extracted lipids are separated by reverse-phase HPLC.[17]
- Polyprenyl phosphates and diphosphates can be resolved using an elution solvent containing an ion-pair reagent, such as tetraethylammonium phosphate.[19]
- The different forms of undecaprenyl phosphate are identified and quantified by comparing their retention times and peak areas to those of known standards.[19]
Note: Direct measurement of UPP by HPLC can be challenging due to its elution in a crowded region of the chromatogram.[17] Some protocols utilize alkaline hydrolysis with KOH to convert UPP to UP for easier quantification of the total pool.[17]
Signaling Pathways and Experimental Workflows
The Undecaprenyl Phosphate Cycle in Peptidoglycan Synthesis
Caption: The undecaprenyl phosphate cycle in peptidoglycan synthesis.
Experimental Workflow for UP Quantification
Caption: Workflow for quantifying undecaprenyl phosphate derivatives.
Undecaprenyl Phosphate Metabolism as an Antibiotic Target
The essentiality of the undecaprenyl phosphate cycle for bacterial viability makes it an attractive target for antibiotic development.[4][5] Several antibiotics are known to inhibit specific steps in this pathway. For example, bacitracin inhibits the dephosphorylation of undecaprenyl pyrophosphate, thereby preventing the recycling of the lipid carrier.[10] This disruption of the UP cycle leads to a halt in cell wall synthesis and ultimately results in cell lysis.[10] The enzymes involved in the synthesis and recycling of undecaprenyl phosphate, such as UppS and the various UPP phosphatases, are also being explored as potential targets for novel antibacterial agents.[4][5][8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]
- 11. Crystal structure of undecaprenyl-pyrophosphate phosphatase and its role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]
- 16. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
